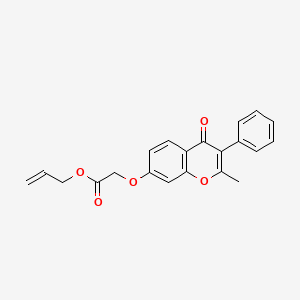

Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate

Descripción

Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic coumarin derivative characterized by a chromen-4-one core substituted with a methyl group at position 2, a phenyl group at position 3, and an allyl (prop-2-enyl) ester-linked oxyacetate moiety at position 5.

Propiedades

IUPAC Name |

prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-3-11-24-19(22)13-25-16-9-10-17-18(12-16)26-14(2)20(21(17)23)15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAYZNHQERKMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves multiple steps:

Formation of the Chromen-7-yl Core: The chromen-7-yl core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and benzaldehyde, under acidic or basic conditions.

Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an allylation reaction, where an allyl halide reacts with the chromen-7-yl core in the presence of a base like potassium carbonate.

Esterification: The final step involves the esterification of the chromen-7-yl core with 2-(2-methyl-4-oxo-3-phenyl)oxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ester or allyl positions, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)

Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH₄)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate with structurally related coumarin derivatives, emphasizing substituent effects, molecular properties, and biological relevance.

Structural and Functional Insights:

Substituent Effects on Bioactivity: The diethylaminoethyl group in Carbocromen and Cloricromen is critical for vasodilatory activity, likely through interaction with adrenergic or calcium channels . The absence of this group in the target compound suggests divergent biological targets.

Ester Group Impact :

- Allyl esters (target compound, ) are more lipophilic than ethyl esters (Carbocromen) or sodium salts (), favoring membrane permeability but possibly reducing aqueous solubility .

- Isopropyl esters () may slow hydrolysis compared to allyl esters, extending half-life .

Synthetic Relevance: The target compound’s synthesis likely involves polycondensation with triphenyl phosphite and pyridine, similar to coumarin-based monomers in –3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.